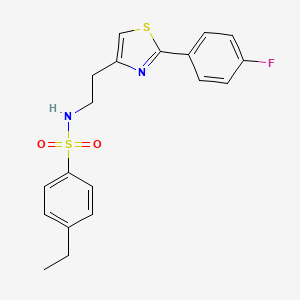

4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S2/c1-2-14-3-9-18(10-4-14)26(23,24)21-12-11-17-13-25-19(22-17)15-5-7-16(20)8-6-15/h3-10,13,21H,2,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOPZXSGIUPSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-fluoroacetophenone with thiourea to form the thiazole ring. This intermediate is then reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole rings, including 4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide, exhibit significant anticancer properties. The thiazole moiety is known for its ability to interact with various biological targets involved in cancer progression.

Case Study:

In one study, a series of thiazole derivatives were synthesized and tested against several cancer cell lines. The results showed that compounds similar to this compound demonstrated IC50 values indicating strong cytotoxic effects against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, suggesting potential as anticancer agents .

Antimicrobial Activity

Thiazole-based compounds have also been investigated for their antimicrobial properties. The presence of the fluorophenyl group enhances the activity against various pathogens.

Case Study:

A study demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's structure allows for effective interaction with bacterial cell membranes, leading to disruption and cell death .

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

Thiazole vs. Oxazole Derivatives

- Target Compound : The thiazole ring (C₃H₃NS) in the target compound provides sulfur-mediated π-electron delocalization, enhancing stability and binding to biological targets like kinases or proteases.

- Oxazole Analogs: Compounds such as 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () replace thiazole with oxazole (C₃H₃NO). This structural difference correlates with reduced antimicrobial activity in oxazole derivatives compared to thiazole-based sulfonamides .

Quinazoline-Linked Sulfonamides

Compounds like those in (e.g., 23 , 24 ) feature quinazoline cores instead of thiazole. The quinazoline moiety introduces additional nitrogen atoms, increasing hydrogen-bonding capacity. However, this rigidity may reduce solubility compared to the target compound’s flexible ethyl linker .

Substituent Effects

Halogen Substitutions

- Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound offers high electronegativity and small steric bulk, favoring hydrophobic interactions in enzyme pockets.

- Trifluoromethyl Groups : Ureido-thiazole derivatives () with trifluoromethyl substituents (e.g., 10d–10f ) show enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Sulfonamide Linker Modifications

Ethyl vs. Piperazine Linkers

Tautomerism and Spectral Features

- Thione-Thiol Tautomerism : Triazole-thione derivatives (e.g., 7–9 in ) exhibit tautomeric equilibria, confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). The target compound’s thiazole ring lacks such tautomerism, simplifying its spectral interpretation .

- NMR Shifts : The target’s benzenesulfonamide group likely shows deshielded aromatic protons (δ 7.5–8.5 ppm), similar to compound 4g in (δ 7.2–8.1 ppm for sulfonamide protons) .

Biological Activity

4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Thiazoles are known for their diverse biological properties, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-ethyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide. The structure features a thiazole ring, a sulfonamide group, and a fluorinated phenyl moiety, which contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN2O2S2 |

| Molecular Weight | 393.49 g/mol |

| CAS Number | 941950-46-5 |

| Solubility | Soluble in DMSO |

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 12 µg/mL |

| Similar Thiazole Derivative | E. coli | 15 µg/mL |

Antifungal Activity

In vitro studies have shown that thiazole derivatives can inhibit fungal growth. Compounds structurally related to this compound were tested against Candida albicans, exhibiting promising antifungal activity .

Table 2: Antifungal Activity Data

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. albicans | 10 µg/mL |

| Another Thiazole Derivative | C. parapsilosis | 8 µg/mL |

Anti-inflammatory and Antitumor Properties

The compound has also been investigated for its anti-inflammatory and antitumor activities. Studies suggest that thiazole derivatives can induce apoptosis in cancer cells and inhibit inflammatory pathways . For instance, thiazoles have been shown to inhibit the expression of pro-inflammatory cytokines.

Table 3: Antitumor Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 5.6 |

| Similar Thiazole Derivative | MCF7 (Breast Cancer) | 7.1 |

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is often influenced by their structural components. The presence of electron-withdrawing groups like fluorine enhances the compound's lipophilicity and biological activity . For instance, the fluorinated phenyl ring in this compound is crucial for its antibacterial and antifungal properties.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings. One notable study focused on a series of thiazole-based compounds that were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant potential as therapeutic agents .

Q & A

Q. What are the key synthetic steps for preparing 4-ethyl-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves: (i) Formation of the thiazole ring via cyclization of a thiourea precursor with α-haloketones. (ii) Introduction of the 4-fluorophenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution. (iii) Sulfonylation of the ethylbenzenesulfonamide moiety using sulfonyl chlorides under basic conditions. Key intermediates should be monitored via thin-layer chromatography (TLC) and characterized by H/C NMR spectroscopy .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural integrity?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) using reverse-phase C18 columns with UV detection.

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and functional group integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 8.1–8.3 ppm).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] for CHFNOS expected at m/z 422.09) .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonylation and thiazole coupling steps?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during sulfonylation.

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Catalysis : Employ Pd(PPh) for Suzuki-Miyaura coupling to enhance thiazole-fluorophenyl bond formation efficiency.

- Workup : Isolate intermediates via flash chromatography to remove unreacted starting materials .

Q. What strategies are effective for evaluating the compound’s biological activity in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease inhibition) with kinetic measurements (λ 380 nm, λ 460 nm).

- Dose-Response Curves : Calculate IC values using nonlinear regression (GraphPad Prism).

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding interactions with active sites (e.g., COX-2 or carbonic anhydrase) .

Q. How should researchers resolve contradictory data between in vitro and cellular activity assays?

- Methodological Answer :

- Purity Verification : Re-analyze compound purity via HPLC to exclude degradation products.

- Membrane Permeability : Assess cellular uptake using LC-MS/MS quantification of intracellular concentrations.

- Orthogonal Assays : Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays (TSA) .

Q. What are the common side products during thiazole ring synthesis, and how can they be mitigated?

- Methodological Answer :

- Side Products : Over-alkylation of the thiazole nitrogen or incomplete cyclization.

- Mitigation :

- Use stoichiometric control of α-haloketones.

- Add molecular sieves to absorb excess water during cyclization.

- Purify via recrystallization (ethanol/water) to remove dimeric byproducts .

Data Analysis & Mechanistic Questions

Q. How to interpret conflicting IC values across different enzyme isoforms?

- Methodological Answer :

- Isoform-Specific Assays : Compare activity against recombinant isoforms (e.g., CA I vs. CA IX) under standardized buffer conditions.

- Structural Analysis : Use X-ray crystallography (if available) to identify steric clashes or hydrogen-bonding variations in active sites .

Q. What computational methods are recommended for predicting metabolic stability?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate cytochrome P450 metabolism sites.

- Metabolite Identification : Perform in vitro microsomal assays (human liver microsomes + NADPH) followed by LC-HRMS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.